molecular formula C39H34O4 B14788590 [4-(Benzyloxy)phenyl]({2-[2,5-bis(benzyloxy)phenyl]cyclopent-1-en-1-yl})methanone

[4-(Benzyloxy)phenyl]({2-[2,5-bis(benzyloxy)phenyl]cyclopent-1-en-1-yl})methanone

Cat. No.: B14788590
M. Wt: 566.7 g/mol
InChI Key: WCAVQPBEMJAKPX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxy groups: This can be achieved through the reaction of phenol derivatives with benzyl chloride in the presence of a base such as sodium hydroxide.

    Cyclopentene ring formation: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition reactions.

    Final coupling: The final step involves coupling the benzyloxy phenyl groups with the cyclopentene ring structure, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This allows for the replacement of certain groups within the molecule with others, potentially altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: Similar in having benzyloxy groups but differs in overall structure and applications.

    Fenofibrate related compound B: Shares some structural features but is primarily used in different contexts, such as pharmaceuticals.

Properties

Molecular Formula

C39H34O4

Molecular Weight

566.7 g/mol

IUPAC Name

[2-[2,5-bis(phenylmethoxy)phenyl]cyclopenten-1-yl]-(4-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C39H34O4/c40-39(32-19-21-33(22-20-32)41-26-29-11-4-1-5-12-29)36-18-10-17-35(36)37-25-34(42-27-30-13-6-2-7-14-30)23-24-38(37)43-28-31-15-8-3-9-16-31/h1-9,11-16,19-25H,10,17-18,26-28H2

InChI Key

WCAVQPBEMJAKPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(C=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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